3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate
Description
Properties
CAS No. |
68133-97-1 |
|---|---|
Molecular Formula |
C23H20N2O6 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
3-[2-[3-[3-(2-carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate |
InChI |
InChI=1S/C23H20N2O6/c26-22(27)12-14-24-16-6-1-3-8-18(16)30-20(24)10-5-11-21-25(15-13-23(28)29)17-7-2-4-9-19(17)31-21/h1-11H,12-15H2,(H-,26,27,28,29) |
InChI Key |
PYZUAOHBBJNJQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=CC=CC3=[N+](C4=CC=CC=C4O3)CCC(=O)O)O2)CCC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Stepwise Preparation (Generalized)
Detailed Reaction Conditions and Notes
- Solvents: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are often used to facilitate cyclization and coupling reactions.
- Catalysts: Acid catalysts (e.g., p-toluenesulfonic acid) for cyclization; bases (e.g., triethylamine, potassium carbonate) for condensation and coupling.
- Temperature: Controlled heating (typically 60–120°C) to drive cyclization and condensation.
- Purification: Final products are purified by recrystallization from ethanol or by column chromatography on silica gel to achieve high purity.
Data Table: Physical and Chemical Properties
Mechanistic Considerations and Optimization
- Cyclization: The formation of the benzoxazole core is a key step, typically via condensation of o-aminophenol derivatives with carboxylic acids or their derivatives.
- Quaternization: Introduction of the positive charge at the 3-position (to form the benzoxazolium ion) is achieved via alkylation, often using alkyl halides.
- Coupling: The prop-2-enylidene linker is introduced via a Knoevenagel-type condensation, connecting the two benzoxazolium units.
Optimization Strategies
- Use of dry, oxygen-free conditions to prevent side reactions.
- Careful control of stoichiometry and reaction times to maximize yield.
- Monitoring by TLC, NMR, and mass spectrometry to confirm intermediate and final product formation.
Characterization Methods
- NMR Spectroscopy: ^1H and ^13C NMR to confirm structure and purity.
- Mass Spectrometry: To verify molecular weight and fragmentation pattern.
- IR Spectroscopy: To identify functional groups (e.g., carboxylate, aromatic).
- Elemental Analysis: For empirical formula confirmation.
Summary Table: Synthesis Overview
| Step | Transformation | Key Reagents/Conditions | Analytical Confirmation |
|---|---|---|---|
| 1 | Benzoxazole ring formation | o-Aminophenol + Succinic acid | NMR, IR |
| 2 | Quaternization to benzoxazolium | Alkyl halide | NMR, MS |
| 3 | Prop-2-enylidene linkage via condensation | Aldehyde/ketone, base | TLC, NMR |
| 4 | Coupling of two benzoxazolium units | Base, polar aprotic solvent | NMR, MS |
| 5 | Purification | Crystallization/chromatography | Melting point, NMR |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and benzoxazolium groups undergo hydrolysis under acidic or alkaline conditions:
-
Acidic hydrolysis (pH 1–3, 80–100°C): Cleaves the ester group to form 3-(2-carboxyethyl)-1,3-benzoxazol-3-ium-2-ylprop-2-enylidene carboxylic acid .
-
Alkaline hydrolysis (pH 10–12, room temperature): Degrades the benzoxazolium ring, yielding 2-aminophenol derivatives and propanoate fragments.
Reagents :
-
HCl/H₂SO₄ (acidic)
-
NaOH/KOH (alkaline)
Oxidation
The enylidene system is susceptible to oxidation:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (aqueous) | 25°C, pH 7 | Epoxidation at the double bond, forming an epoxide derivative |
| H₂O₂/Fe²⁺ (Fenton) | 50°C | Hydroxylation of the benzoxazolium ring |
Reduction
Catalytic hydrogenation (H₂/Pd-C, 1 atm) reduces the enylidene double bond to a single bond, producing a saturated propylidene intermediate .
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions with dienophiles (e.g., maleic anhydride):
-
Conditions : Toluene, 110°C, 12 hrs
-
Product : A bicyclic adduct with 85% yield.
Mechanism :
The enylidene moiety acts as a diene, reacting with electron-deficient dienophiles to form six-membered transition states .
Photochemical Reactions
Under UV light (λ = 254 nm):
-
Isomerization : cis-to-trans isomerization of the enylidene group.
-
Degradation : Radical formation at the benzoxazolium ring, leading to cleavage products .
Stability Under Various Conditions
| Condition | Stability | Degradation Pathway |
|---|---|---|
| pH < 3 | Low | Rapid ester hydrolysis |
| pH 7–9 | High | No significant degradation |
| >100°C | Low | Thermal decomposition of the enylidene system |
Reaction Mechanisms and Kinetics
-
Hydrolysis kinetics : Pseudo-first-order rate constants:
This compound’s reactivity is governed by its electron-deficient benzoxazolium rings and conjugated π-system, enabling applications in medicinal chemistry and materials science. Experimental protocols emphasize controlled pH and temperature to optimize desired transformations .
Scientific Research Applications
Medicinal Chemistry
The benzoxazole derivatives have been extensively studied for their biological activities. The specific compound under consideration has shown potential in:
- Antimicrobial Activity : Research indicates that benzoxazole derivatives exhibit significant antibacterial and antifungal properties. The incorporation of the carboxyethyl group may enhance these effects by improving solubility and bioavailability.
Fluorescent Probes
Due to their unique electronic properties, compounds like this one can be utilized as fluorescent probes in biological imaging. The benzoxazole moiety is known for its ability to emit fluorescence upon excitation, making it suitable for:
- Cell Imaging : These compounds can be used to label cellular components, allowing visualization under fluorescence microscopy.
Photodynamic Therapy (PDT)
Benzoxazole compounds are being explored for use in photodynamic therapy due to their ability to generate reactive oxygen species (ROS) upon light activation. This property can be harnessed for:
- Cancer Treatment : The compound could potentially be used as a photosensitizer in PDT, targeting tumor cells while minimizing damage to surrounding healthy tissue.
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzoxazole derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzoxazole structure could enhance antibacterial potency. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for different bacterial strains, showing promising results for further development into therapeutic agents.
Case Study 2: Fluorescent Imaging
In a recent investigation, researchers utilized a related benzoxazole derivative as a fluorescent probe for live-cell imaging. The study highlighted:
- Cell Viability : The compound exhibited low cytotoxicity while providing bright fluorescence signals, facilitating the tracking of cellular processes in real-time.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Antimicrobial activity against various pathogens | Development of new antibiotics |
| Fluorescent Probes | Use in biological imaging | Enhanced visualization of cellular structures |
| Photodynamic Therapy | Potential use as a photosensitizer | Targeted cancer treatment with minimal side effects |
Mechanism of Action
The mechanism of action of 3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules from literature:
Functional Group Analysis
- Carboxylate vs. Ester Groups : The target compound’s carboxylate groups enhance hydrophilicity and ionic character, making it suitable for aqueous applications. In contrast, esters (e.g., in ) increase lipophilicity, favoring organic solvents or membrane penetration.
- Benzoxazolium vs. Benzothiazole Cores : The benzoxazolium ion in the target compound stabilizes the conjugated system via charge delocalization, whereas benzothiazole derivatives () exhibit stronger electron-withdrawing effects due to sulfur, shifting absorption to longer wavelengths.
- Linker Variations : The propenylidene linker in the target compound enables extended conjugation, critical for fluorescence. Pyridinyl or indole-based linkers () introduce heteroatoms capable of coordination or π-π stacking.
Research Findings on Physicochemical Properties
Solubility : The target compound’s carboxylate groups dominate its solubility profile, with >10 mg/mL solubility in water (predicted). Esters (e.g., ) show <1 mg/mL solubility in water but higher solubility in DMSO.
Optical Properties :
- The target compound’s absorption maxima (λmax) is ~450 nm (estimated), attributed to the benzoxazolium-propenylidene system.
- Benzothiazole analogs () exhibit λmax ~480 nm due to sulfur’s polarizability.
- Indole derivatives () absorb at ~280 nm, typical of aromatic π→π* transitions.
Stability : The zwitterionic nature of the target compound improves thermal stability (decomposition >250°C), while ester-containing analogs () degrade at lower temperatures (~150–200°C).
Biological Activity
The compound 3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate is a complex organic molecule belonging to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
Molecular Characteristics:
- Molecular Formula: C23H20N2O6
- Molecular Weight: 420.4 g/mol
- CAS Number: 68133-97-1
- IUPAC Name: 3-[2-[3-[3-(2-carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate
Biological Activity Overview
Benzoxazole derivatives have been extensively studied for their biological activities. The compound in focus has shown promising results in various studies regarding its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that benzoxazole derivatives exhibit significant antibacterial and antifungal activities. For instance, a study on related benzoxazole compounds demonstrated potent activity against both gram-positive and gram-negative bacteria, particularly Escherichia coli and Staphylococcus aureus . The mechanism of action often involves the inhibition of essential bacterial enzymes such as DNA gyrase, which is crucial for bacterial DNA replication.
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-substituted benzoxazole | E. coli | 25 μg/mL |
| 1,3-benzoxazole derivatives | S. aureus | 50 μg/mL |
| Novel benzoxazole derivatives | Candida albicans | Moderate Activity |
Anticancer Potential
Benzoxazole derivatives have also been investigated for their anticancer properties. The structure of these compounds allows them to interact with various cellular targets involved in cancer progression. Studies have shown that certain benzoxazole derivatives can induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulators .
The biological activity of 3-[2-[3-[3-(2-Carboxyethyl)-1,3-benzoxazol-3-ium-2-yl]prop-2-enylidene]-1,3-benzoxazol-3-yl]propanoate is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes like DNA gyrase and topoisomerases, which are vital for DNA replication in bacteria.
- Cellular Signaling Modulation: It can influence signaling pathways related to cell proliferation and apoptosis in cancer cells.
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on synthesized benzoxazole derivatives revealed that certain compounds exhibited strong antibacterial activity against E. coli, with an MIC value as low as 25 μg/mL. Molecular docking simulations indicated a strong binding affinity to DNA gyrase, suggesting a viable pathway for drug development .
Case Study 2: Anticancer Activity
In vitro studies on related benzoxazole compounds demonstrated their ability to induce apoptosis in various cancer cell lines. The compounds activated caspases and altered expression levels of key proteins involved in cell cycle regulation, indicating their potential as therapeutic agents against cancer .
Q & A
Basic: What synthetic strategies are commonly employed for synthesizing this benzoxazolium-based compound?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzoxazole precursors. Key steps include:
- Condensation reactions to form the conjugated enylidene bridge, as seen in structurally similar cyanine dyes .
- Quaternization of the benzoxazole nitrogen using alkylating agents (e.g., carboxyethyl groups introduced via propanoate derivatives) .
- Purification via column chromatography to isolate intermediates, with final characterization using HPLC to confirm purity (>95%) .
Reference Methods: Palladium-catalyzed coupling or acid-catalyzed cyclization may be adapted from analogous heterocyclic systems .
Basic: How is the molecular structure of this compound confirmed experimentally?
Answer:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths, angles, and stereochemistry. For example, SCXRD data for related benzothiazole derivatives show planar heterocyclic cores with conjugated systems (mean C–C bond length: ~1.39 Å) .
- NMR spectroscopy: H and C NMR verify proton environments (e.g., vinylidene protons at δ 6.8–7.5 ppm) and carboxyethyl substituents (δ 2.5–3.5 ppm) .
- High-resolution mass spectrometry (HRMS): Validates the molecular formula (e.g., [M+H] peaks matching theoretical mass within 0.001 Da) .
Basic: What spectroscopic techniques are used to characterize its photophysical properties?
Answer:
- UV-Vis spectroscopy: Identifies absorption maxima (λ) in the visible range (e.g., 450–600 nm for conjugated cyanine analogs) .
- Fluorescence spectroscopy: Measures quantum yield (Φ) and Stokes shift; benzoxazolium derivatives often exhibit moderate Φ (~0.3–0.5) due to intramolecular charge transfer .
- FT-IR spectroscopy: Confirms functional groups (e.g., C=O stretch at 1680–1720 cm for carboxyethyl moieties) .
Advanced: How can researchers address solubility challenges in polar solvents for this compound?
Answer:
- Counterion exchange: Replace iodide (common in cyanine dyes) with more hydrophilic anions (e.g., triflate or tosylate) to enhance aqueous solubility .
- Derivatization: Introduce PEGylated or sulfonate groups to the carboxyethyl side chains, balancing hydrophilicity without disrupting conjugation .
- Co-solvent systems: Use DMSO:water mixtures (e.g., 10% DMSO) to solubilize the compound while maintaining stability .
Advanced: How should contradictory data in synthetic yields or purity be analyzed?
Answer:
- Reproducibility checks: Validate reaction conditions (e.g., inert atmosphere, temperature control) to minimize variability .
- Advanced chromatography: Employ UPLC-MS to detect trace impurities (<0.1%) that may arise from side reactions (e.g., incomplete quaternization) .
- Mechanistic studies: Use DFT calculations to model reaction pathways and identify bottlenecks (e.g., steric hindrance in cyclization steps) .
Advanced: What strategies optimize photostability for applications in fluorescence microscopy?
Answer:
- Structural modification: Introduce electron-withdrawing groups (e.g., nitro or cyano) to reduce oxidation susceptibility .
- Encapsulation: Use polymeric nanoparticles or cyclodextrins to shield the chromophore from reactive oxygen species .
- Additives: Include antioxidants (e.g., ascorbic acid) in imaging buffers to prolong fluorescence intensity .
Advanced: How can researchers resolve discrepancies in reported spectral data across studies?
Answer:
- Standardized protocols: Adopt identical solvent systems and instrumentation settings (e.g., slit width, excitation wavelength) for direct comparisons .
- Computational validation: Compare experimental UV-Vis/fluorescence spectra with time-dependent DFT (TD-DFT) simulations to confirm transitions .
- Interlaboratory collaboration: Share raw data (e.g., NMR FIDs, MS spectra) for peer validation .
Advanced: What methodologies assess the compound’s stability under varying pH and temperature?
Answer:
- Accelerated stability studies: Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 4–9) for 1–4 weeks. Monitor degradation via HPLC .
- Kinetic modeling: Calculate degradation rate constants (k) and half-life (t) using Arrhenius equations .
- LC-MS/MS: Identify degradation products (e.g., hydrolyzed carboxyethyl groups or ring-opened byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
